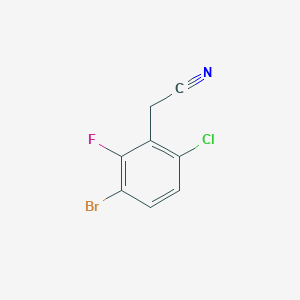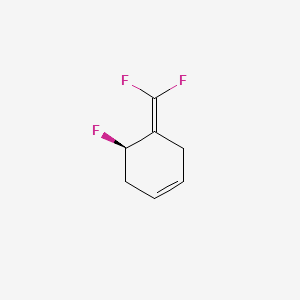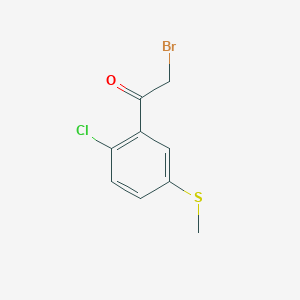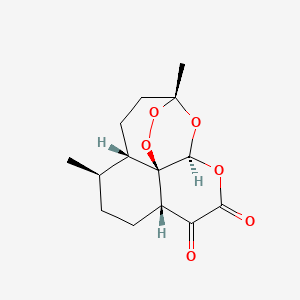![molecular formula C21H34O3 B15293509 (1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[103315,801,1102,8]nonadecan-6-ol is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol typically involves multi-step organic reactions. These steps often include cyclization reactions, stereoselective reductions, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its complex structure could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its effects on specific molecular pathways and its potential as a lead compound for developing new pharmaceuticals.
Industry
In industry, this compound could be used as a precursor for synthesizing other complex molecules or as a specialty chemical in various applications.
Mécanisme D'action
The mechanism of action of (1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The precise molecular targets and pathways depend on the compound’s specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R,5R,6R,8S,11S,12R,13S)-13-ethoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol
- (1R,2R,5R,6S,8S,11R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one
Uniqueness
The uniqueness of (1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[103315,801,1102,8]nonadecan-6-ol lies in its specific stereochemistry and functional groups
Propriétés
Formule moléculaire |
C21H34O3 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol |
InChI |
InChI=1S/C21H34O3/c1-18-8-4-9-21(17(23-3)24-13-18)15(18)7-10-20-11-14(5-6-16(20)21)19(2,22)12-20/h14-17,22H,4-13H2,1-3H3/t14-,15-,16-,17+,18+,19-,20+,21+/m1/s1 |
Clé InChI |
RZPAREJCNYHBEB-PJBYUTDMSA-N |
SMILES isomérique |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)[C@H](OC2)OC |
SMILES canonique |
CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)C(OC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



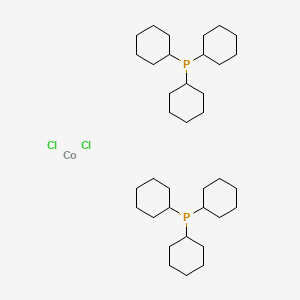
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
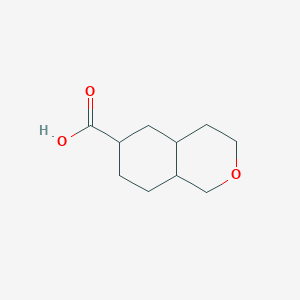
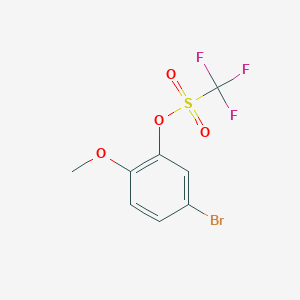
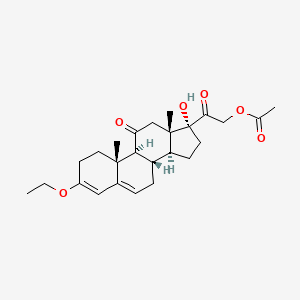
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
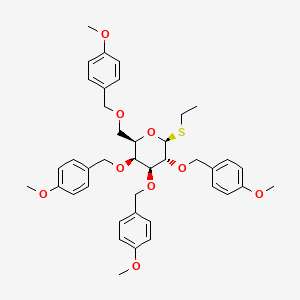
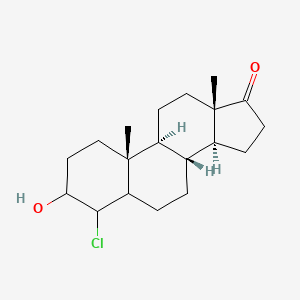
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
